N-1-piperidinyl-1-naphthamide
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Overview
Description
N-1-piperidinyl-1-naphthamide is a chemical compound that features a piperidine ring attached to a naphthamide structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique combination of the piperidine and naphthamide moieties imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1-piperidinyl-1-naphthamide typically involves the coupling of a naphthoic acid derivative with a piperidine derivative. One common method includes the reaction of 1-naphthoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-1-piperidinyl-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of naphthoic acid derivatives.
Reduction: Formation of reduced naphthamide derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-1-piperidinyl-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of N-1-piperidinyl-1-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the breakdown of neurotransmitters. The compound binds to the active site of the enzyme, preventing the degradation of neurotransmitters and thereby exerting its effects .
Comparison with Similar Compounds
1,8-Naphthalimide: Known for its fluorescent properties and used in similar applications.
N-1-benzyl-4-piperidinyl-1-naphthamide: Shares structural similarities and is used in medicinal chemistry.
Uniqueness: N-1-piperidinyl-1-naphthamide is unique due to its specific combination of the piperidine and naphthamide moieties, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
N-piperidin-1-ylnaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(17-18-11-4-1-5-12-18)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYTYIYKJZVJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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